molecular formula C13H17N3O3 B14836972 4-Cyclopropoxy-N3,N3,N5-trimethylpyridine-3,5-dicarboxamide

4-Cyclopropoxy-N3,N3,N5-trimethylpyridine-3,5-dicarboxamide

Cat. No.: B14836972
M. Wt: 263.29 g/mol
InChI Key: UOAVGWBBZUSUES-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N3,N3,N5-trimethylpyridine-3,5-dicarboxamide is a complex organic compound with a unique structure that includes a cyclopropoxy group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N3,N3,N5-trimethylpyridine-3,5-dicarboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N3,N3,N5-trimethylpyridine-3,5-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines .

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N3,N3,N5-trimethylpyridine-3,5-dicarboxamide involves its interaction with specific molecular targets. The cyclopropoxy group and pyridine ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound may also participate in signaling pathways by modulating the activity of key enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-N3,N3,N5-trimethylpyridine-3,5-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological molecules makes it a valuable compound in research and industry .

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

4-cyclopropyloxy-3-N,3-N,5-N-trimethylpyridine-3,5-dicarboxamide

InChI

InChI=1S/C13H17N3O3/c1-14-12(17)9-6-15-7-10(13(18)16(2)3)11(9)19-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,14,17)

InChI Key

UOAVGWBBZUSUES-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN=CC(=C1OC2CC2)C(=O)N(C)C

Origin of Product

United States

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